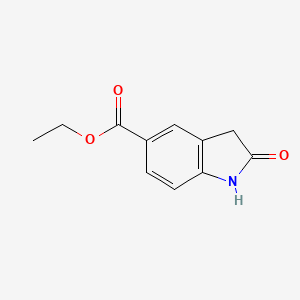

Ethyl 2-oxoindoline-5-carboxylate

Overview

Description

Ethyl 2-oxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It is used in various chemical reactions and has been the subject of several studies .

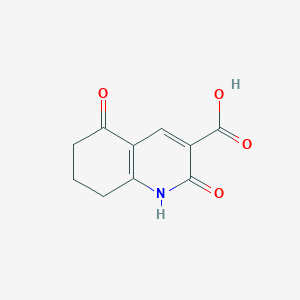

Molecular Structure Analysis

The molecular structure of Ethyl 2-oxoindoline-5-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques, including IR, MS, 1H NMR and 13C NMR .

Chemical Reactions Analysis

Ethyl 2-oxoindoline-5-carboxylate can participate in various chemical reactions . The specific reactions and their outcomes can depend on the conditions of the reaction and the presence of other reactants .

Scientific Research Applications

Molecular Structure Analysis

The study by Dey et al. (2014) highlights the importance of ethyl 2-oxoindoline derivatives in understanding weak intermolecular interactions in solid states. The research focused on the quantitative evaluation of C–H···O and C–H···π intermolecular interactions within ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and its derivatives, employing PIXEL and Hirshfeld Analysis. This analysis not only elucidates the stability of crystal packing but also provides insights into the molecular conformation and supramolecular assembly, demonstrating the utility of ethyl 2-oxoindoline derivatives in crystal engineering and the design of molecular solids with desired properties (D. Dey, Santanu Ghosh, D. Chopra, 2014).

Synthetic Chemistry and Drug Design

In synthetic chemistry, modifications of ethyl 2-oxoindoline compounds have been explored for their potential in drug design. Altukhov (2014) conducted extensive studies on the synthesis and properties of N-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, a derivative of 2-oxoindoline. This research underscores the relevance of 2-oxoindoline derivatives in searching for biologically active compounds, demonstrating their significance in developing new synthetic methods and understanding the physicochemical and biological characteristics of hetarylcarboxylic acids. The study suggests that incorporating amino acid esters into the core structure of 2-oxoindoline derivatives could enhance their nootropic activity, pointing towards their potential in pharmaceutical applications (O. Altukhov, 2014).

Materials Science

Sehlinger et al. (2015) explored the use of ethyl 2-oxoindoline derivatives in materials science, particularly in the modification of poly(2-oxazoline)s for biomedical applications. By employing isocyanide-based multicomponent reactions, they achieved versatile side-chain modification of poly(2-oxazoline) copolymers, allowing for the straightforward adjustment of the polymers' properties. This work demonstrates the role of ethyl 2-oxoindoline derivatives in fine-tuning the physical properties of polymers, such as cloud point and glass transition temperatures, which is crucial for their application in drug delivery and tissue engineering (A. Sehlinger, B. Verbraeken, M. Meier, R. Hoogenboom, 2015).

Safety And Hazards

properties

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESDNLMIHZQXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517470 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxoindoline-5-carboxylate | |

CAS RN |

61394-49-8 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)